4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride
Overview
Description
4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl2FO2S and a molecular weight of 243.09 g/mol . It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-chloro-2-fluoro-5-methylbenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate salts, depending on the nucleophile used .
Scientific Research Applications
4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Medicine: It plays a role in the synthesis of active pharmaceutical ingredients (APIs) and drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate salt derivatives. These reactions typically proceed through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride
- 2-Fluoro-5-methylbenzenesulfonyl chloride
- 5-Fluoro-2-methylbenzenesulfonyl chloride
Uniqueness
4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both chloro and fluoro substituents on the benzene ring enhances its electrophilicity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-2-7(13(9,11)12)6(10)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPBVNJGNFMCKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594682 | |
Record name | 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-70-8 | |
Record name | 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868755-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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